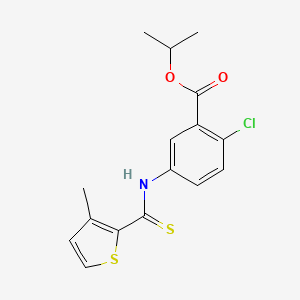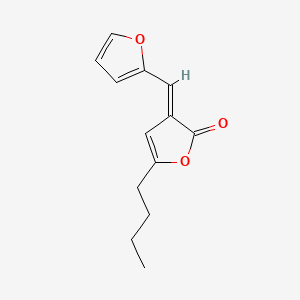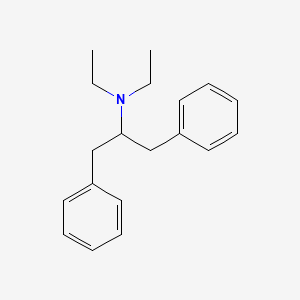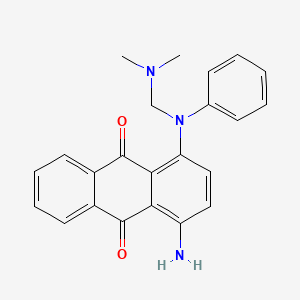
1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone is an organic compound with the molecular formula C23H21N3O2 and a molecular weight of 371.4 g/mol. This compound is known for its vibrant color properties and is often used in dyeing applications. It is also recognized for its potential in various scientific research fields due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone typically involves the Ullmann coupling reaction. This reaction is a classical method for creating 4-anilino-substituted anthraquinone derivatives. The process involves the treatment of sodium 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene with alkyl- or aryl-amines in the presence of a copper catalyst under microwave irradiation . The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may vary, but they generally follow similar principles with adjustments for scale and efficiency.
Chemical Reactions Analysis
1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and anilino groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone has several applications in scientific research:
Biology: The compound is investigated for its interactions with biological molecules, including proteins and nucleic acids.
Medicine: Research has shown potential for this compound in drug discovery, particularly as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), which are involved in various physiological processes.
Industry: It is widely used in the dyeing industry for coloring natural and synthetic fibers.
Mechanism of Action
The mechanism of action of 1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone involves its interaction with specific molecular targets. For instance, as an E-NTPDase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the hydrolysis of extracellular nucleotides . This interaction can modulate various physiological processes, including neurotransmission, inflammation, and platelet aggregation.
Comparison with Similar Compounds
1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone can be compared with other anthraquinone derivatives such as:
1-Amino-2-sulfo-4-arylaminoanthraquinones: These compounds also exhibit inhibitory activity against E-NTPDases but differ in their selectivity and potency.
1-Amino-4-bromoanthraquinone derivatives: These are used as intermediates in the synthesis of various anthraquinone-based compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
Properties
CAS No. |
83968-76-7 |
|---|---|
Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-amino-4-[N-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2/c1-25(2)14-26(15-8-4-3-5-9-15)19-13-12-18(24)20-21(19)23(28)17-11-7-6-10-16(17)22(20)27/h3-13H,14,24H2,1-2H3 |
InChI Key |
KNYCQIZLNHVBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN(C1=CC=CC=C1)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


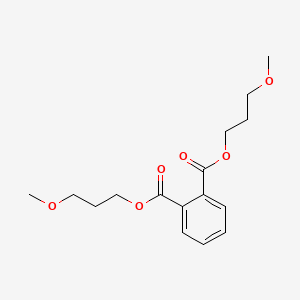
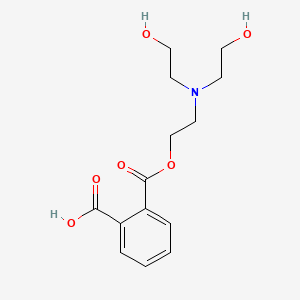
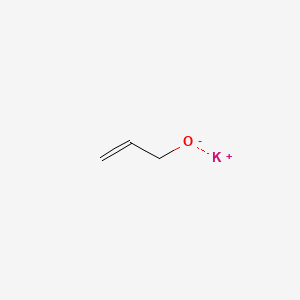
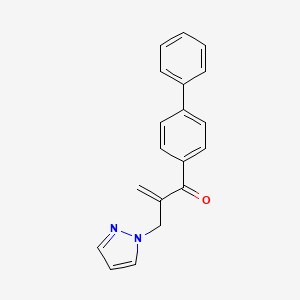
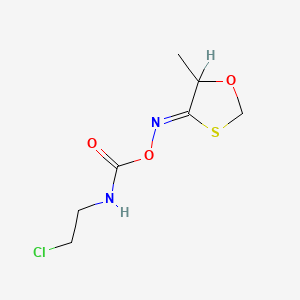
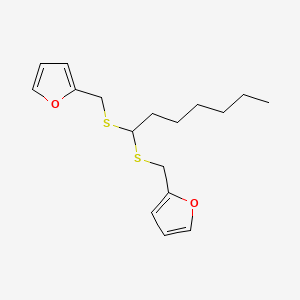
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)


